

Metaldehyde: A Technical Guide on a Moderately Hazardous Molluscicide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaldehyde is a cyclic tetramer of acetaldehyde, widely utilized as a molluscicide to control slugs, snails, and other gastropods in agriculture and horticulture.[1][2] Despite its effectiveness, its toxicological profile warrants careful consideration. The World Health Organization (WHO) classifies technical grade **metaldehyde** as a Class II, "moderately hazardous" pesticide.[1][3] In the United States, it is designated as a Restricted Use Pesticide (RUP) due to its potential health effects on wildlife.[4] This guide provides an in-depth technical overview of **metaldehyde**, focusing on its toxicology, mechanism of action, environmental fate, and the experimental protocols used for its assessment.

Physicochemical Properties

Metaldehyde is a white crystalline solid with the chemical formula C₈H₁₆O₄. It is relatively soluble in water and can sublime at temperatures around 112°C. Under acidic conditions, such as those in the stomach, it undergoes hydrolysis to its monomer, acetaldehyde.

Toxicology and Hazard Profile

Metaldehyde exposure can lead to a range of toxic effects, primarily targeting the central nervous system (CNS). Ingestion is the primary route of poisoning in mammals, with symptoms typically appearing within one to three hours.



Clinical Manifestations

In both humans and animals, acute exposure is associated with symptoms of CNS excitation. Common clinical signs include severe muscle tremors, anxiety, ataxia (incoordination), hyperthermia, and seizures, which can progress to opisthotonos (severe muscle spasms causing arching of the back) and continuous convulsions. This constellation of symptoms in poisoned animals is often referred to as "shake and bake syndrome". Gastrointestinal effects such as salivation, vomiting, and diarrhea are also common. In severe cases, poisoning can lead to respiratory failure, coma, and death. Survivors of severe poisoning may experience liver and kidney damage, with elevated liver enzymes (AST, ALT, ALP) and bilirubin reported.

Quantitative Toxicity Data

The acute toxicity of **metaldehyde**, measured as the median lethal dose (LD50), varies significantly across species. A summary of oral LD50 values is presented below.

| Table 1: Acute Oral LD50 Values of **Metaldehyde** in Various Species | | :--- | :--- | | Species | Oral LD50 (mg/kg body weight) | | Rat | 227 - 690 | | Mouse | 200 | | Rabbit | 290 - 1250 | | Guinea Pig | 175 - 700 | | Cat | 207 | | Dog | 100 - 1000 | | Cattle | 400 - 500 | | Horse | 300 - 400 | | Human (Estimated Lethal Dose) | > 400 |

Studies on the target pest, the white garden snail (Theba pisana), have also quantified contact toxicity.

| Table 2: Contact Toxicity of **Metaldehyde** against Theba pisana | | :--- | :--- | | Time Point | Contact LD50 (µg/g body weight) | | 24 hours | 11.33 | | 48 hours | 8.53 | | 72 hours | 6.87 |

Biochemical Effects

Metaldehyde exposure has been shown to induce significant changes in biochemical markers, indicating cellular stress and damage. In snails, sublethal doses led to elevated levels of several key enzymes and markers of oxidative stress.

| Table 3: Biochemical Impact of **Metaldehyde** on Theba pisana | | :--- | :--- | | Biochemical Marker | Observed Effect | | Acetylcholinesterase (AChE) | Increased Activity | | Glutathione Stransferase (GST) | Increased Activity | | Aspartate aminotransferase (AST) | Increased Activity



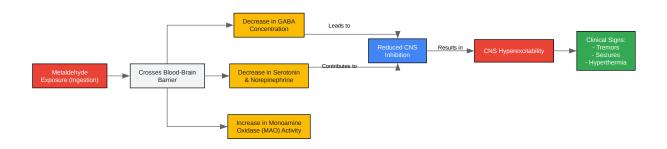
| | Alanine aminotransferase (ALT) | Increased Activity | | Alkaline phosphatase (ALP) | Increased Activity | | Lipid peroxidation (LPO) | Increased Levels |

In mammals, blood analysis following poisoning may reveal increases in creatine kinase (CK), lactate dehydrogenase (LDH), and the liver enzymes AST, ALT, and ALP.

Mechanism of Action & Signaling Pathways

The precise mechanism of **metaldehyde**'s neurotoxicity is not fully elucidated. However, evidence suggests it is not primarily due to its breakdown product, acetaldehyde, but rather the parent compound itself. The leading hypothesis centers on the modulation of key neurotransmitter systems in the brain.

Metaldehyde exposure leads to a significant reduction in the concentration of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the CNS. It also decreases levels of other crucial neurotransmitters, serotonin (5-hydroxytryptamine) and norepinephrine. The combined reduction of these inhibitory and modulatory neurotransmitters lowers the seizure threshold, leading to the characteristic CNS hyperexcitability and convulsions seen in poisonings. Concurrently, an increase in monoamine oxidase (MAO) activity has been observed.



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Caption: Proposed neurotoxic pathway of **metaldehyde** in mammals.



Environmental Fate and Ecotoxicology Degradation

Metaldehyde's persistence in the environment is variable. In soil, it degrades abiotically and biotically into acetaldehyde, which is then further mineralized to carbon dioxide and water. The degradation half-life (DT50) in soil can range widely from a few days to over 200 days, depending on environmental conditions like temperature and microbial activity.

Mobility

Metaldehyde has a low organic-carbon/water partition coefficient (Koc), indicating it is weakly sorbed by soil particles and has the potential for moderate mobility. This property, combined with its water solubility, makes it prone to runoff from agricultural fields into surface water bodies, where it can be more persistent. Its presence in raw water sources is a challenge for water treatment providers.

Effects on Non-Target Organisms

While relatively specific to molluscs, **metaldehyde** poses a significant risk to non-target wildlife. Accidental ingestion of bait pellets is a common cause of poisoning in domestic animals, particularly dogs. Deaths have also been reported in wild birds that feed in treated areas. The impact on aquatic organisms is less clear; while some reports suggest it is practically nontoxic, other studies have shown adverse effects on amphibians and bivalve molluscs at high concentrations. It appears to have minimal adverse effects on beneficial insects like honey bees and carabid beetles, or on earthworms.

Experimental Protocols Acute Oral Toxicity Assessment (OECD Guideline 423)

The acute oral toxicity of a substance is typically determined using standardized protocols, such as the OECD Test Guideline 423 (Acute Toxic Class Method). This method is designed to classify a substance into a toxicity category using a minimal number of animals.

Methodology:

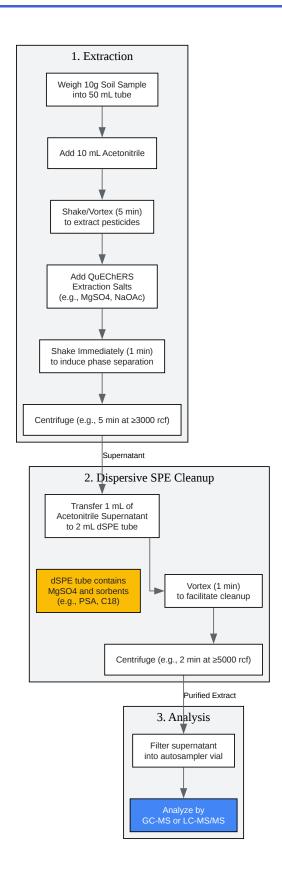


- Test Animals: Healthy, young adult rats (typically females, as they are often slightly more sensitive) are used. Animals are fasted prior to dosing.
- Dose Administration: The test substance is administered in a single oral dose by gavage.
 The volume is calculated based on the animal's body weight.
- Stepwise Procedure: The test proceeds in a stepwise manner using a small group of animals (e.g., 3 animals) per step. Dosing begins at a predefined level (e.g., 300 mg/kg or 2000 mg/kg).
- Observation: The outcome of the first step determines the next step. If mortality is observed, the dose for the next group is decreased. If no mortality occurs, the dose is increased.
- Endpoints: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiratory and autonomic systems), and changes in body weight for up to 14 days.
- Classification: The pattern of mortality across the different dose levels allows the substance
 to be assigned to a GHS (Globally Harmonized System) toxicity category without calculating
 a precise LD50 value. A gross necropsy is performed on all animals at the end of the
 observation period.

Analysis of Metaldehyde Residues in Soil (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted streamlined approach for the extraction and cleanup of pesticide residues from complex matrices like soil.





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Caption: General workflow for pesticide residue analysis in soil via QuEChERS.



Methodology:

- Extraction: A homogenized soil sample (e.g., 10 g) is weighed into a centrifuge tube. An
 extraction solvent, typically acetonitrile, is added. The sample is shaken vigorously to extract
 the pesticides into the solvent. Subsequently, partitioning salts (e.g., magnesium sulfate,
 sodium acetate) are added, and the tube is shaken again to induce liquid-liquid partitioning
 and remove water. The sample is then centrifuged to separate the organic layer from the
 aqueous and solid phases.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant
 is transferred to a smaller centrifuge tube containing a mixture of anhydrous magnesium
 sulfate (to remove residual water) and sorbents like primary secondary amine (PSA) to
 remove organic acids and C18 to remove nonpolar interferences. The tube is vortexed and
 centrifuged.
- Analysis: The final, cleaned-up extract is transferred to an autosampler vial for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Conclusion

Metaldehyde is an effective molluscicide, but its classification as a moderately hazardous substance is well-supported by its toxicological profile, particularly its potent neurotoxicity in mammals and risks to non-target wildlife. The mechanism of action, while not fully resolved, is understood to involve the disruption of major inhibitory neurotransmitter systems. Its environmental mobility necessitates careful management to prevent contamination of water sources. Standardized experimental protocols are crucial for accurately assessing its toxicity and monitoring its presence in the environment, ensuring that risk assessments are based on robust and reproducible scientific data. For professionals in research and drug development, understanding these multifaceted aspects of **metaldehyde** is essential for evaluating environmental contaminants and for developing safer alternatives.

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